![molecular formula C17H13F2N3O5S B2854724 Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate CAS No. 921044-71-5](/img/structure/B2854724.png)
Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate is a useful research compound. Its molecular formula is C17H13F2N3O5S and its molecular weight is 409.36. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Comprehensive Analysis of “Methyl 5-[[5-[[(2,6-Difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate” Applications
Antimycobacterial Agents
Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate: has shown promise as a class of antimycobacterial agents. These compounds have the ability to interfere with iron homeostasis, which is crucial for the survival of mycobacteria . This interference can inhibit the growth of bacteria like Mycobacterium tuberculosis, which causes tuberculosis.
Iron Acquisition Inhibition
The compound’s ability to disrupt iron acquisition in mycobacteria makes it a potential candidate for treating infections that require iron for bacterial processes. By inhibiting the iron acquisition, it can prevent the establishment and maintenance of infection within the host .
Anti-Tuberculosis Drug Development
Given the rise in multi-drug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis, there is a need for new drugs targeting unexplored molecular targets. This compound’s unique mechanism of action makes it a valuable candidate for the development of new anti-tuberculosis drugs .
Siderophore Biosynthesis Inhibition
The compound can inhibit the biosynthesis of siderophores, such as mycobactins and carboxymycobactins, which are essential for iron supply in mycobacteria. This inhibition can be a strategic target for new antitubercular agents .
Structural Analysis for Drug Design
The structural analysis of this compound, including 1H-NMR, 13C-NMR, HRMS, and SC-XRD , provides valuable data for the design and optimization of new drugs. The crystallographic data can help in understanding the binding interactions within the bacterial targets .
Research on Infectious Diseases
The compound’s potential in treating tuberculosis also opens avenues for research on other infectious diseases that involve similar iron acquisition mechanisms. It can lead to broader applications in infectious disease control.
Chemical Synthesis and Optimization
The synthesis process of this compound can be studied and optimized for large-scale production, which is essential for drug development and commercialization.
Molecular Target Exploration
Research into the molecular targets of this compound, such as the salicylate synthase MbtI from M. tuberculosis, can provide insights into the molecular basis of its activity and guide the development of related compounds with improved efficacy .
This analysis highlights the diverse scientific research applications of Methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate. Each application area offers a unique perspective on the potential uses of this compound in the field of medicinal chemistry and drug development.
properties
IUPAC Name |
methyl 5-[[5-[[(2,6-difluorobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O5S/c1-25-16(24)12-6-5-9(26-12)8-28-17-22-21-13(27-17)7-20-15(23)14-10(18)3-2-4-11(14)19/h2-6H,7-8H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDHKFIXDRPHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((5-((2,6-difluorobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.